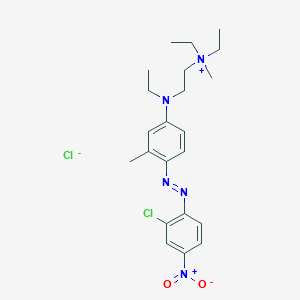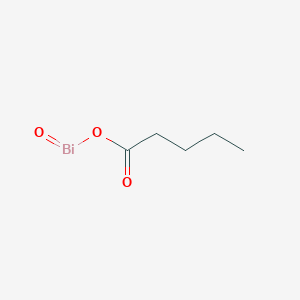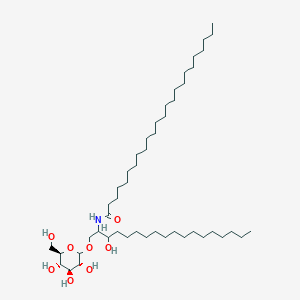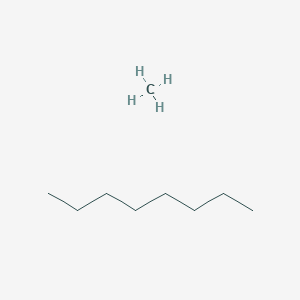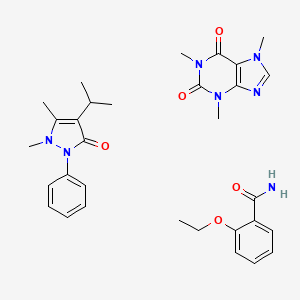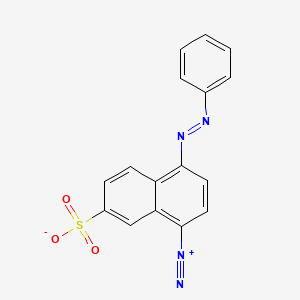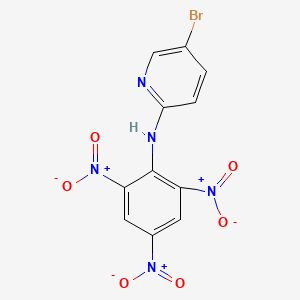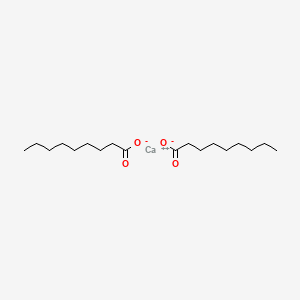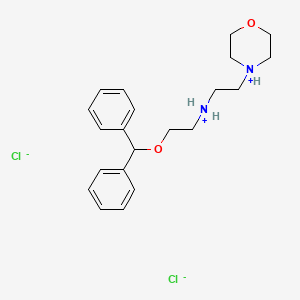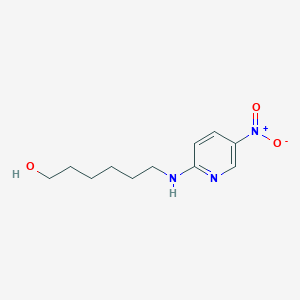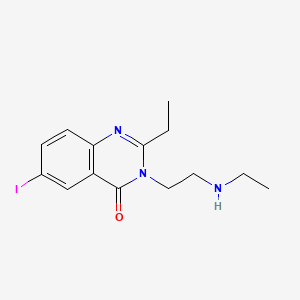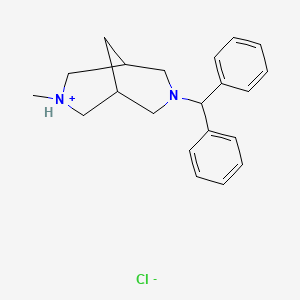
3-Diphenylmethyl-7-methyl-3,7-diazabicyclo(3.3.1)nonane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Diphenylmethyl-7-methyl-3,7-diazabicyclo(3.3.1)nonane hydrochloride is a complex organic compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. Its structure consists of a diazabicyclo nonane core with diphenylmethyl and methyl substituents, making it a versatile molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diphenylmethyl-7-methyl-3,7-diazabicyclo(3.3.1)nonane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable diazabicyclo nonane derivative with diphenylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Diphenylmethyl-7-methyl-3,7-diazabicyclo(3.3.1)nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylmethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
3-Diphenylmethyl-7-methyl-3,7-diazabicyclo(3.3.1)nonane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as receptors in the central nervous system. It acts as a positive allosteric modulator of AMPA receptors, enhancing their activity and potentially improving cognitive functions. The molecular pathways involved include the modulation of glutamatergic neurotransmission, which plays a crucial role in memory and learning processes.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Diazabicyclo(3.3.1)nonane derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzylpiperidines: Another class of compounds with similar pharmacological activities but different structural frameworks.
Uniqueness
3-Diphenylmethyl-7-methyl-3,7-diazabicyclo(3.3.1)nonane hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate AMPA receptors sets it apart from other compounds in its class, making it a valuable molecule for research and potential therapeutic applications.
Propiedades
Número CAS |
64304-24-1 |
|---|---|
Fórmula molecular |
C21H27ClN2 |
Peso molecular |
342.9 g/mol |
Nombre IUPAC |
3-benzhydryl-7-methyl-3-aza-7-azoniabicyclo[3.3.1]nonane;chloride |
InChI |
InChI=1S/C21H26N2.ClH/c1-22-13-17-12-18(14-22)16-23(15-17)21(19-8-4-2-5-9-19)20-10-6-3-7-11-20;/h2-11,17-18,21H,12-16H2,1H3;1H |
Clave InChI |
ALHWTQFNZXITBS-UHFFFAOYSA-N |
SMILES canónico |
C[NH+]1CC2CC(C1)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


